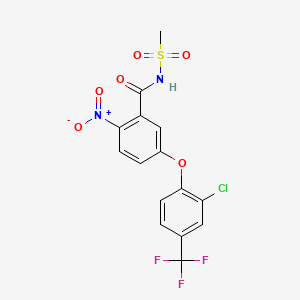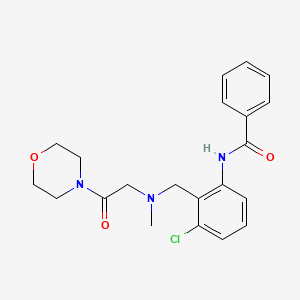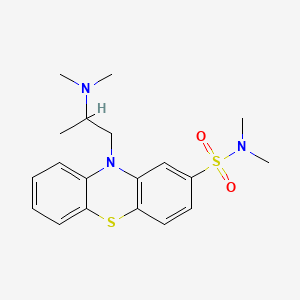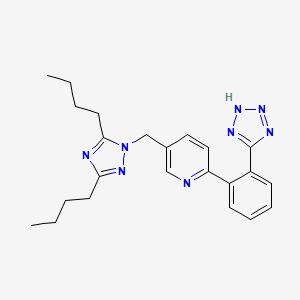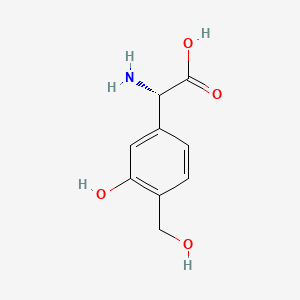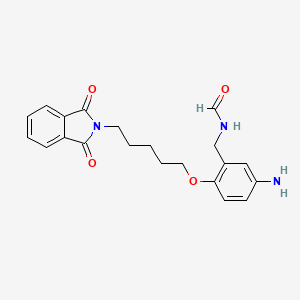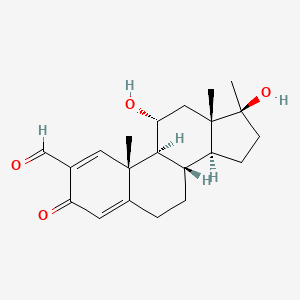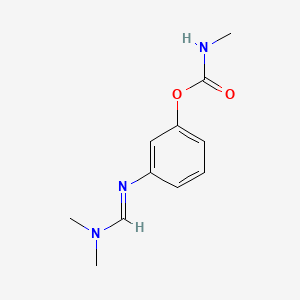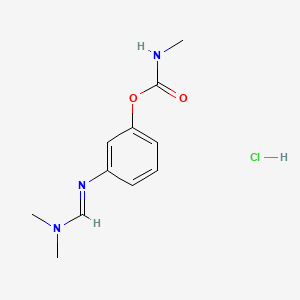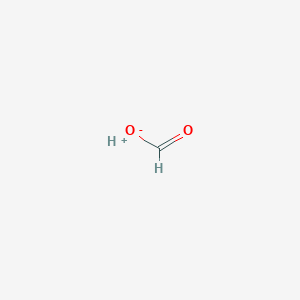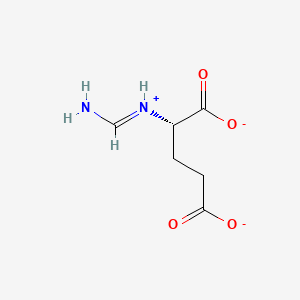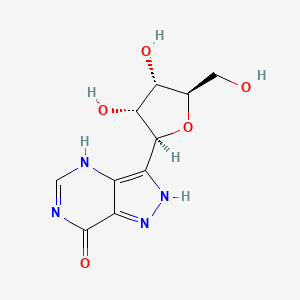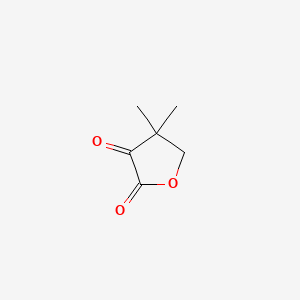
4,4-ジメチルジヒドロフラン-2,3-ジオン
概要
説明
Dihydro-4,4-dimethyl-2,3-furandione is an organic compound with the molecular formula C6H8O3. It is an activated keto compound, known for its role in various chemical reactions and industrial applications. This compound is also referred to as 2-dehydropantolactone and is functionally related to pantoic acid .
科学的研究の応用
Dihydro-4,4-dimethyl-2,3-furandione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pantothenic acid.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
4,4-Dimethyldihydrofuran-2,3-dione, also known as Keto-pantoyllactone or Dihydro-4,4-dimethyl-2,3-Furandione, is a heterocyclic organic compound It is primarily used as a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As a ketone compound, it possesses the reactivity of alcohols and aldehydes . It can react with nucleophiles, such as amines and sulfuric acid, to produce corresponding amine salts and sulfates . It can also undergo oxidation reactions, such as reacting with hydrogen peroxide to produce corresponding hydroxylated products .
Pharmacokinetics
Its solubility in dichloromethane suggests that it may have good bioavailability when administered in suitable formulations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyldihydrofuran-2,3-dione. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, its reactivity suggests that it could potentially interact with various substances in the environment, which could influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Dihydro-4,4-dimethyl-2,3-furandione can be synthesized by reacting alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . Another method involves the asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione using a neutral rhodium (I) aminophosphine-phosphinite complex .
Industrial Production Methods: The industrial production of dihydro-4,4-dimethyl-2,3-furandione typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Substitution: The compound can react with nucleophiles like amines to form corresponding amine salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide.
Reduction: Neutral rhodium (I) aminophosphine-phosphinite complex.
Substitution: Amines and other nucleophiles.
Major Products:
Hydroxylated products: from oxidation.
D-(-)-pantoyl lactone: from reduction.
Amine salts: from substitution reactions.
類似化合物との比較
- 2,2-Dimethyl-3(2H)-furanone
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Comparison: Dihydro-4,4-dimethyl-2,3-furandione is unique due to its specific structure and reactivity as an activated keto compound. Its ability to undergo enantioselective hydrogenation to form D-(-)-pantoyl lactone sets it apart from other similar compounds .
特性
IUPAC Name |
4,4-dimethyloxolane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156448 | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-04-4 | |
| Record name | Ketopantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keto-pantoyllactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
